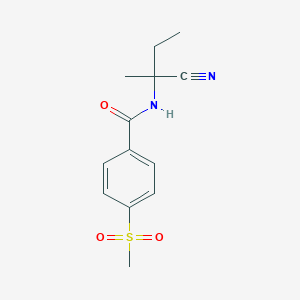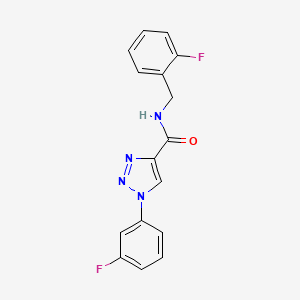![molecular formula C19H16N2O6 B2367163 Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate CAS No. 888464-97-9](/img/structure/B2367163.png)
Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzofuran ring fused with a benzo[d][1,3]dioxole moiety, which is further functionalized with carbamate groups. The intricate structure of this compound allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a suitable benzo[d][1,3]dioxole precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound’s unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate groups can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the benzofuran and benzo[d][1,3]dioxole moieties can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, further influencing their function.
Comparison with Similar Compounds
Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate can be compared with other similar compounds, such as:
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate: This compound shares the benzo[d][1,3]dioxole moiety but differs in the heterocyclic core, which is a thiazole instead of a benzofuran.
Benzo[d][1,3]dioxol-5-ol acetate: This compound contains the benzo[d][1,3]dioxole moiety but lacks the carbamate and benzofuran functionalities.
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl N-[2-(1,3-benzodioxol-5-ylcarbamoyl)-1-benzofuran-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-2-24-19(23)21-16-12-5-3-4-6-13(12)27-17(16)18(22)20-11-7-8-14-15(9-11)26-10-25-14/h3-9H,2,10H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXVKKJFJFEMES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

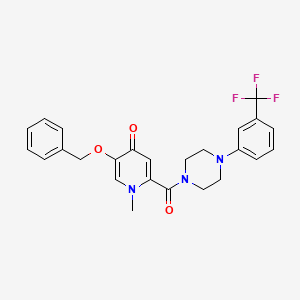
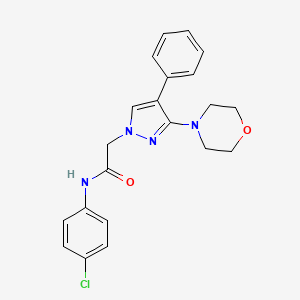
![2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2367084.png)
![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2367085.png)
![4-(3,4-dimethoxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2367086.png)
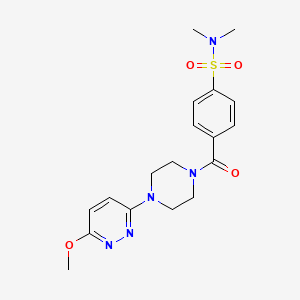
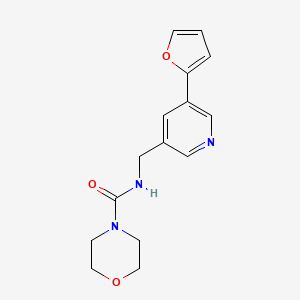
![3-(Phenylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2367092.png)
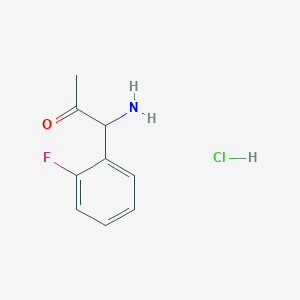
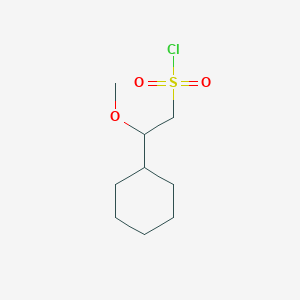
![N-(4-butylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2367098.png)
